
PPAR(alpha)-MO-1
概要
説明
AZD-6610は、アストラゼネカ製薬株式会社が開発したペルオキシソーム増殖剤活性化受容体アルファおよびガンマのデュアルアゴニストです。主に糖尿病やその他の代謝性疾患の治療のために研究されました。この化合物は、分子式がC27H37NO5、分子量が455.60です .
2. 製法
AZD-6610の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公開されている文献では完全には公開されていません。 エステル結合とアミド結合の形成を含む一連の有機反応によって合成されることが知られています .
AZD-6610の工業生産方法には、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。これには、精製と品質管理のために、高速液体クロマトグラフィー(HPLC)を使用することが含まれます .
準備方法
The synthesis of AZD-6610 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of ester and amide bonds .
Industrial production methods for AZD-6610 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
AZD-6610は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成します。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: この化合物は、特定の官能基が他の官能基に置き換わる置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
化学: ペルオキシソーム増殖剤活性化受容体アルファおよびガンマのデュアルアゴニストの影響を研究するためのモデル化合物として使用されます。
生物学: 代謝性疾患に関連する細胞代謝と遺伝子発現への影響について調査されています。
医学: 糖尿病、脂質異常症、脂質代謝障害の治療のための治療薬として研究されています。
科学的研究の応用
Metabolic Disorders
PPARα plays a crucial role in regulating lipid metabolism and glucose homeostasis. Its activation has been linked to improved insulin sensitivity and reduced lipid levels.
Case Study: Fenofibrate in Type 2 Diabetes
A study demonstrated that fenofibrate, a PPARα agonist, significantly improved glycemic control in patients with type 2 diabetes. The treatment led to reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol levels, indicating enhanced lipid metabolism .
Parameter | Baseline | Post-Treatment | p-value |
---|---|---|---|
Fasting Glucose (mg/dL) | 180 | 150 | <0.01 |
Triglycerides (mg/dL) | 250 | 180 | <0.05 |
HDL Cholesterol (mg/dL) | 30 | 45 | <0.01 |
Neuroprotection
Research indicates that PPARα activation can confer neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study: ALS Mouse Model
In a study involving SOD1 G93A mice, fenofibrate administration resulted in significant neuroprotection by reducing neuroinflammation and preserving mitochondrial function. Treated mice exhibited delayed disease progression and extended survival compared to controls .
Outcome | Control Group | Fenofibrate Group | p-value |
---|---|---|---|
Survival (days) | 110 | 130 | <0.01 |
Neuronal Loss (% of total) | 50 | 30 | <0.05 |
Microglial Activation (CD11b Staining) | High | Low | <0.01 |
Cardiovascular Health
PPARα is integral to myocardial metabolism and has been shown to mitigate cardiac hypertrophy.
Case Study: Cardiac Hypertrophy
Research demonstrated that PPARα agonists like fenofibrate can inhibit hypertrophy-related increases in protein synthesis and cell surface area in cardiac myocytes. This effect is critical for managing heart failure and other cardiovascular diseases .
Parameter | Control Group | Fenofibrate Group | p-value |
---|---|---|---|
Cell Surface Area (µm²) | 500 | 350 | <0.01 |
Protein Synthesis (µg/mL) | 200 | 120 | <0.05 |
Immune Modulation
PPARα also plays a significant role in modulating immune responses, particularly through its anti-inflammatory effects.
Case Study: Innate Immunity Regulation
A review highlighted that PPARα activation can suppress the expression of pro-inflammatory cytokines, thereby reducing inflammation during immune responses . This property makes it a potential therapeutic target for autoimmune diseases.
作用機序
AZD-6610は、ペルオキシソーム増殖剤活性化受容体アルファおよびガンマを活性化することで効果を発揮します。これらの受容体は、グルコースと脂質の代謝に関与する遺伝子の発現を調節する核ホルモン受容体です。これらの受容体を活性化することで、AZD-6610はインスリン感受性を改善し、血糖値を低下させ、脂質代謝を調節するのに役立ちます .
類似化合物との比較
AZD-6610は、ペルオキシソーム増殖剤活性化受容体アルファおよびガンマの両方にデュアルアゴニスト活性を示すため、ユニークです。類似の化合物には以下のようなものがあります。
ロシグリタゾン: 2型糖尿病の治療に使用されるペルオキシソーム増殖剤活性化受容体ガンマアゴニスト。
フェノフィブレート: コレステロール値を下げるために使用されるペルオキシソーム増殖剤活性化受容体アルファアゴニスト。
ピオグリタゾン: 糖尿病の管理に使用される別のペルオキシソーム増殖剤活性化受容体ガンマアゴニスト。
これらの化合物と比較して、AZD-6610は両方の受容体を標的とするという利点があり、代謝性疾患の管理に対するより包括的なアプローチを提供する可能性があります .
生物活性
Peroxisome proliferator-activated receptor alpha (PPARα) is a critical transcription factor involved in the regulation of lipid metabolism, inflammation, and energy homeostasis. The compound PPAR(alpha)-MO-1 has emerged as a significant ligand for PPARα, influencing various biological processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of PPARα
PPARα is part of the nuclear receptor superfamily and plays a pivotal role in fatty acid metabolism. It regulates the expression of genes involved in lipid catabolism, glucose homeostasis, and inflammatory responses. PPARα is activated by various ligands, including fatty acids and synthetic drugs like fenofibrate. Upon activation, PPARα forms heterodimers with retinoid X receptors (RXR) and binds to peroxisome proliferator response elements (PPREs) in target gene promoters to initiate transcription.
The activation of PPARα leads to several downstream effects:
- Lipid Metabolism : Enhances the oxidation of fatty acids and promotes the expression of genes involved in lipid transport and β-oxidation.
- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting transcription factors such as NF-κB and AP-1.
- Regulation of Glucose Homeostasis : Influences glucose metabolism by regulating genes involved in gluconeogenesis and insulin sensitivity.
Biological Activity of this compound
Recent studies have demonstrated that this compound exhibits potent biological activity through its interaction with PPARα. Below are key findings from various research studies:
Table 1: Biological Activities of this compound
Case Study 1: Lipid Metabolism Enhancement
In a study involving HepG2 cells, treatment with this compound resulted in a significant increase in the expression of genes associated with fatty acid oxidation. The study utilized a luciferase reporter assay to measure transcriptional activity, confirming that this compound effectively activates PPARα target genes such as acyl-CoA oxidase 1 (ACOX1) .
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of this compound. In mouse models, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the inhibition of NF-κB signaling pathways, demonstrating the compound's potential therapeutic implications for inflammatory diseases .
Research Findings
Several research findings highlight the significance of this compound:
- Ligand Specificity : Studies have shown that this compound selectively activates PPARα without affecting other nuclear receptors, indicating its specificity as a ligand .
- Dose-dependent Effects : The biological activity of this compound is dose-dependent, with higher concentrations leading to more pronounced effects on gene expression and metabolic regulation .
- Safety Profile : Toxicological assessments revealed that administration of this compound did not adversely affect body weight or liver function in animal models, suggesting a favorable safety profile for potential therapeutic use .
特性
IUPAC Name |
2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAWARECOZRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810677-36-2 | |
Record name | AZD-6610 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0810677362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-6610 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5Z2EDG49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。